molecular formula C29H24N4O2 B4566664 N-(4-methoxyphenyl)-4-[(6-methyl-4-phenyl-2-quinazolinyl)amino]benzamide

N-(4-methoxyphenyl)-4-[(6-methyl-4-phenyl-2-quinazolinyl)amino]benzamide

Cat. No.: B4566664
M. Wt: 460.5 g/mol
InChI Key: NFIYEAJCKKBVOH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[(6-methyl-4-phenyl-2-quinazolinyl)amino]benzamide is a useful research compound. Its molecular formula is C29H24N4O2 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.18992602 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives, including compounds structurally related to "N-(4-methoxyphenyl)-4-[(6-methyl-4-phenyl-2-quinazolinyl)amino]benzamide," have been extensively studied for their unique chemical properties and synthetic methodologies. For example, the synthesis of polybenzoquinazolines via intramolecular dehydration of photocyclization illustrates the chemical versatility of quinazoline compounds. These reactions, performed under catalyst-free conditions, highlight the efficiency and environmental friendliness of producing complex quinazoline structures, with water as the sole by-product (Wei et al., 2016). Additionally, the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives further demonstrates the chemical reactivity and potential for creating structurally diverse compounds from quinazoline precursors, offering insights into novel synthetic routes and the formation of compounds with potentially unique biological activities (Markosyan et al., 1996).

Pharmacological Potential

The pharmacological exploration of quinazoline derivatives has revealed their potential in various therapeutic areas. Research into cyclic GMP phosphodiesterase inhibitors among quinazoline derivatives indicates the significance of the 6-substitution on the quinazoline ring for potent and selective inhibitory activity, showcasing their potential application in dilating coronary arteries through specific inhibition mechanisms (Takase et al., 1994). Furthermore, the development of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives for their diuretic and antihypertensive activities exemplifies the broad therapeutic applications of quinazoline derivatives, highlighting their potential in managing cardiovascular disorders (Rahman et al., 2014).

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c1-19-8-17-26-25(18-19)27(20-6-4-3-5-7-20)33-29(32-26)31-23-11-9-21(10-12-23)28(34)30-22-13-15-24(35-2)16-14-22/h3-18H,1-2H3,(H,30,34)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIYEAJCKKBVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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